molecular formula C16H9BrN2OS2 B2719170 5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 325725-68-6

5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2719170
CAS RN: 325725-68-6
M. Wt: 389.29
InChI Key: RBBMASVOVKCGBW-UHFFFAOYSA-N
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Description

“5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur-containing compounds called isothiazole .


Synthesis Analysis

The synthesis of this compound involves several steps, and the yield can vary. For example, one synthesis method yielded 65% . The synthesis process involves the use of NMR (Nuclear Magnetic Resonance) for analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is planar . Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various substitutions at different positions on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.637 (lit.), a boiling point of 105-107 °C/11 mmHg (lit.), and a density of 1.607 g/mL at 25 °C (lit.) . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given that thiazoles are found in many potent biologically active compounds . Additionally, modifications to the compound, such as the isosteric replacement of the sulfur with oxygen, could be explored .

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2OS2/c17-13-8-7-12(21-13)15(20)19-16-18-11-6-5-9-3-1-2-4-10(9)14(11)22-16/h1-8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBMASVOVKCGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide

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